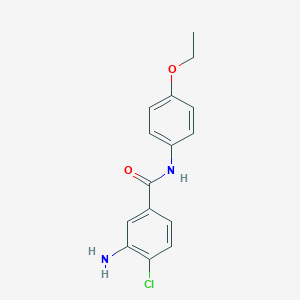

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.75 . It is a benzamide derivative that contains an amino, a chloro, and an ethoxy group on the benzene ring .

Molecular Structure Analysis

The molecular structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide consists of a benzene ring substituted with an amino group, a chloro group, and an ethoxyphenylcarboxamide group . The InChI code for this compound is 1S/C15H15ClN2O2 .Physical And Chemical Properties Analysis

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a light yellow to brown solid . The storage temperature is room temperature .Scientific Research Applications

1. Characterization of Crystalline Forms

- Polymorphism Study: Research has focused on understanding the crystalline forms of similar benzamide derivatives. For instance, Yanagi et al. (2000) characterized two polymorphic forms of a related compound, analyzing their thermal behavior and stability using X-ray powder diffractometry and spectroscopy techniques. This kind of study is crucial for understanding the physical and chemical properties of benzamides, which can impact their practical applications (Yanagi et al., 2000).

2. Electrochemical Oxidation and Antioxidant Activity

- Antioxidant Properties: Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, which are relevant due to their antioxidant capabilities. Such studies are vital in understanding how these compounds can scavenge free radicals, a property that can be leveraged in various scientific applications (Jovanović et al., 2020).

3. Synthesis and Structural Analysis

- Synthetic Pathways: Research by Jin et al. (2005) and Lu et al. (2018) has focused on the synthesis of benzamide derivatives and their structural characterization. These studies provide insights into the synthetic routes and molecular structures, which are fundamental for exploring the potential applications of these compounds in various fields (Jin et al., 2005); (Lu et al., 2018).

4. Exploration of Biological Activities

- Potential Biological Activities: The synthesis and pharmacological evaluation of benzamide derivatives, as investigated by Sonda et al. (2004) and Abbasi et al. (2014), highlight the potential biological activities of these compounds. This area of research is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Sonda et al., 2004); (Abbasi et al., 2014).

Mechanism of Action

The exact mechanism of action of similar compounds is not fully understood, but they are believed to act on various cellular pathways. They have been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name |

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQXXDLGCIRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)

![Propyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309315.png)

![Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309316.png)

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309317.png)

![Ethyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309320.png)

![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309321.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309322.png)

![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)

![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)

![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)

![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)

![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)

![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)